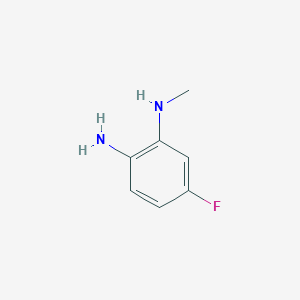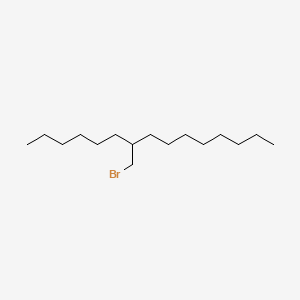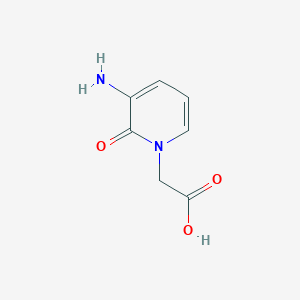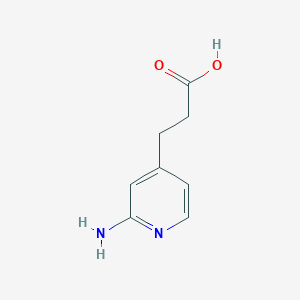
3-(2-アミノピリジン-4-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopyridin-4-yl)propanoic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound has gained significant interest in scientific research due to its potential biological and chemical properties.
科学的研究の応用
3-(2-Aminopyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in the preparation of coordination polymers with metals like silver, copper, and zinc.
Biology: This compound has potential biological activities and is studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
It has been found to have a high binding energy with the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
The compound interacts with its target, the enzyme α-glucosidase, through the formation of π-π T-shaped interactions between the amino acid residues TRP376 and PHE649 and the phenyl ring and the aminopyridone fragment
Pharmacokinetics
It is known that the compound, due to the presence of the carboxylic group, readily dissolves in alkaline aqueous solutions, forming water-soluble salts . This property could potentially enhance its bioavailability.
生化学分析
Biochemical Properties
3-(2-Aminopyridin-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups, which is essential for the synthesis and degradation of amino acids. Additionally, 3-(2-Aminopyridin-4-yl)propanoic acid can bind to specific proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(2-Aminopyridin-4-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 3-(2-Aminopyridin-4-yl)propanoic acid can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic processes .
Molecular Mechanism
At the molecular level, 3-(2-Aminopyridin-4-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit certain enzymes involved in amino acid metabolism, thereby regulating the levels of specific amino acids in the cell . Additionally, 3-(2-Aminopyridin-4-yl)propanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Aminopyridin-4-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Aminopyridin-4-yl)propanoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 3-(2-Aminopyridin-4-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, such as cellular stress and apoptosis . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
3-(2-Aminopyridin-4-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for amino acid metabolism. For example, it can be metabolized by aminotransferases, leading to the production of other amino acid derivatives . Additionally, the compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(2-Aminopyridin-4-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in specific cellular compartments . For instance, it has been shown to interact with amino acid transporters, facilitating its uptake into cells .
Subcellular Localization
The subcellular localization of 3-(2-Aminopyridin-4-yl)propanoic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the cytoplasm and mitochondria, where it can influence metabolic processes and energy production .
準備方法
The synthesis of 3-(2-Aminopyridin-4-yl)propanoic acid involves several steps. One common method includes the reaction of 2-aminopyridine with acrylonitrile, followed by hydrolysis to yield the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
3-(2-Aminopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with electrophiles under appropriate conditions
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-(2-Aminopyridin-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-Pyridinepropionic acid: This compound is similar in structure but lacks the amino group, which significantly alters its chemical and biological properties.
2-Aminopyrimidine derivatives: These compounds have a similar amino group but differ in the ring structure, leading to different biological activities and applications.
The uniqueness of 3-(2-Aminopyridin-4-yl)propanoic acid lies in its specific combination of the pyridine ring and the amino group, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
3-(2-aminopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBXXLGUCNCWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
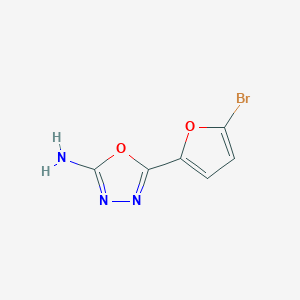
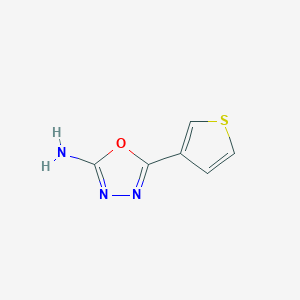
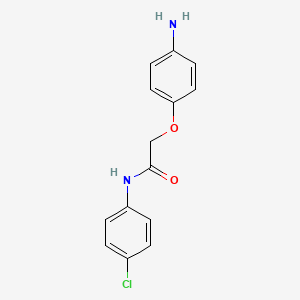

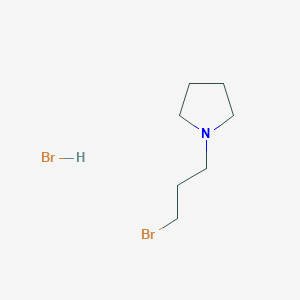
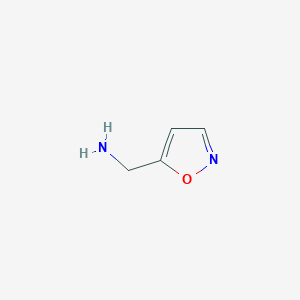
![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

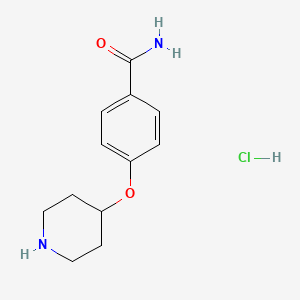

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
